![molecular formula C10H22ClNO2 B13497566 Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is an organic compound with a complex structure. It is a derivative of butanoic acid and contains both ester and amine functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the esterification of butanoic acid followed by the introduction of the amine group. The process can be summarized as follows:
Esterification: Butanoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl butanoate.
Amination: The methyl butanoate is then reacted with 3-methylbutylamine under controlled conditions to introduce the amine group, forming Methyl 4-[(3-methylbutyl)amino]butanoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of butanoic acid and methanol are reacted in industrial reactors.
Continuous Amination: The ester is continuously fed into reactors containing 3-methylbutylamine.
Hydrochloride Conversion: The final product is converted to its hydrochloride form using industrial-grade hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted amines.
Applications De Recherche Scientifique
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is utilized in several scientific fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the manufacture of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ester and amine groups play crucial roles in these interactions, facilitating binding and subsequent biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butyrate: An ester with a similar structure but lacks the amine group.
Butanoic acid, 3-methylbutyl ester: Similar ester structure but without the hydrochloride salt form
Uniqueness
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is unique due to its combination of ester and amine groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C10H22ClNO2 |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
methyl 4-(3-methylbutylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-9(2)6-8-11-7-4-5-10(12)13-3;/h9,11H,4-8H2,1-3H3;1H |
Clé InChI |
PDPHZFOCKQJNBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNCCCC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



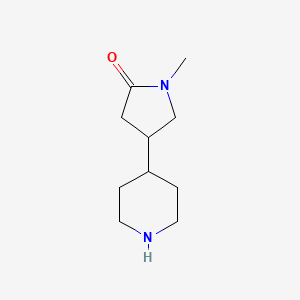
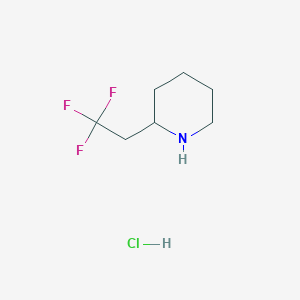
![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)
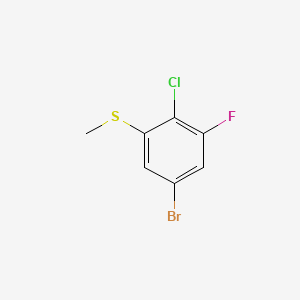

![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)

![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)

![3-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid hydrochloride](/img/structure/B13497551.png)
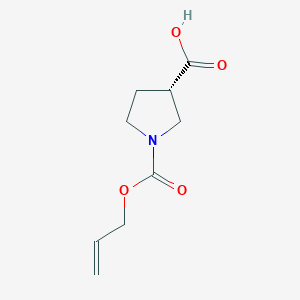
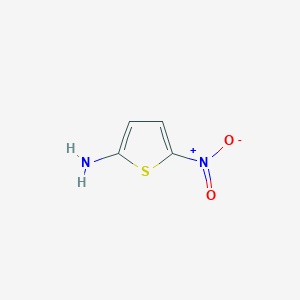
![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
